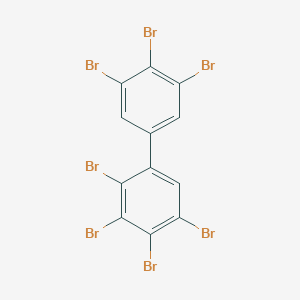

2,3,3',4,4',5,5'-Heptabromobiphenyl

概要

説明

2,3,3’,4,4’,5,5’-Heptabromobiphenyl is a polybrominated biphenyl, a class of compounds known for their use as flame retardants. These compounds are characterized by the presence of multiple bromine atoms attached to a biphenyl structure. Due to their chemical stability and resistance to degradation, polybrominated biphenyls have been widely used in various industrial applications, although their use is now restricted in many regions due to environmental and health concerns .

準備方法

Synthetic Routes and Reaction Conditions: 2,3,3’,4,4’,5,5’-Heptabromobiphenyl can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst, typically iron or aluminum bromide, under controlled conditions. The reaction is carried out in an organic solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to ensure selective bromination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of 2,3,3’,4,4’,5,5’-Heptabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .

化学反応の分析

Types of Reactions: 2,3,3’,4,4’,5,5’-Heptabromobiphenyl undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of brominated benzoic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially debrominated biphenyls.

Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed:

Oxidation: Brominated benzoic acids.

Reduction: Partially debrominated biphenyls.

Substitution: Hydroxylated or aminated biphenyls.

科学的研究の応用

Industrial Applications

1. Flame Retardant

HBBP is predominantly used as a flame retardant in various materials:

- Plastics : Incorporated into consumer products such as electronics and automotive components to reduce flammability.

- Textiles : Used in fabrics to enhance fire resistance.

- Construction Materials : Added to insulation materials and coatings to improve fire safety standards.

The effectiveness of HBBP in inhibiting combustion makes it invaluable in industries where fire hazards are a significant concern.

Scientific Research Applications

2. Analytical Chemistry

HBBP serves as a reference material in analytical chemistry:

- Calibration Standards : Utilized for the calibration of instruments and validation of analytical methods due to its well-defined chemical properties.

3. Toxicology Studies

Research has focused on HBBP's potential toxicological effects:

- Endocrine Disruption : Studies indicate that HBBP may interfere with thyroid hormone signaling pathways, leading to adverse reproductive and developmental outcomes in wildlife and possibly humans .

- Neurotoxicity : Investigations have shown that exposure to HBBP can induce neurotoxic effects in animal models, raising concerns about its impact on nervous system development.

Environmental Impact Studies

4. Persistence and Bioaccumulation

HBBP's environmental behavior is an area of active research:

- Bioaccumulation Potential : Due to its chemical stability, HBBP can accumulate in living organisms, leading to long-term ecological impacts .

- Degradation Pathways : Understanding the degradation pathways of HBBP is crucial for assessing its environmental fate and developing strategies for remediation .

作用機序

The mechanism of action of 2,3,3’,4,4’,5,5’-Heptabromobiphenyl involves its interaction with cellular receptors and enzymes. It acts as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of genes it activates. This leads to the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as the cytochrome P450 1A1 (CYP1A1) gene. These enzymes are involved in the detoxification and metabolism of various xenobiotics, mediating the biochemical and toxic effects of halogenated aromatic hydrocarbons .

類似化合物との比較

2,3,3’,4,4’,5,5’-Heptabromobiphenyl is part of a larger group of polybrominated biphenyls, which include:

2,3,3’,4,4’,5,6-Heptabromobiphenyl: Similar in structure but with a different bromination pattern, leading to variations in its chemical and biological properties.

2,2’,3,4,4’,5,5’-Heptabromobiphenyl: Another isomer with a different arrangement of bromine atoms, affecting its reactivity and toxicity.

2,2’,3,4,4’,5,6’-Heptabromobiphenyl: Known for its unique interaction with biological systems and its distinct toxicological profile.

The uniqueness of 2,3,3’,4,4’,5,5’-Heptabromobiphenyl lies in its specific bromination pattern, which influences its chemical reactivity, environmental persistence, and biological effects. This compound’s particular arrangement of bromine atoms makes it a valuable reference material in scientific research and a subject of interest in toxicological studies .

生物活性

2,3,3',4,4',5,5'-Heptabromobiphenyl (HBB) is a member of the polybrominated biphenyl (PBB) family, which are brominated aromatic compounds used primarily as flame retardants. Due to their widespread use and persistence in the environment, these compounds have raised significant concerns regarding their biological activity and potential health effects. This article provides a comprehensive overview of the biological activity of HBB, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

HBB is characterized by its seven bromine atoms attached to a biphenyl structure. Its chemical formula is C12H4Br7, and it has a molecular weight of approximately 511.7 g/mol. The compound is lipophilic, which contributes to its accumulation in biological tissues and potential for bioaccumulation in food chains.

HBB and other PBBs exert their biological effects primarily through the induction of cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. Studies have shown that HBB can significantly increase the activity of various cytochrome P450 isoforms in animal models:

- Cytochrome P450 Induction : HBB treatment in rats resulted in a dose-dependent increase in cytochrome P450 levels and activities of specific monooxygenases such as benzo[a]pyrene hydroxylase and 4-chlorobiphenyl hydroxylase. The effective dose for half-maximal induction (ED50) was found to be around 6.3 µmol/kg for 4-CBP hydroxylase and 12 µmol/kg for benzo[a]pyrene hydroxylase .

Health Effects

Research indicates several health effects associated with exposure to HBB:

- Hepatic Effects : Animal studies have demonstrated that exposure to HBB can lead to increased liver weight and hepatocyte proliferation. In one study, rats exposed to HBB showed significant increases in liver microsomal enzyme activities without accompanying histological changes .

- Endocrine Disruption : Epidemiological studies suggest that exposure to PBBs can disrupt thyroid function. In a cohort of workers exposed to PBBs, cases of hypothyroidism were observed, indicating potential endocrine-disrupting effects .

- Reproductive Toxicity : In utero exposure to PBBs has been linked to embryolethal effects and structural abnormalities in offspring .

Michigan PBB Contamination Incident

The most notable case involving PBBs occurred in Michigan during the late 1970s when livestock feed contaminated with FireMaster (a commercial mixture containing PBBs) led to widespread exposure among residents consuming contaminated animal products. This incident prompted extensive epidemiological studies that revealed long-term health impacts on the local population, including increased rates of thyroid disease and potential reproductive issues .

Animal Studies

A series of controlled animal studies have been conducted to assess the biological activity of HBB:

- Study on Liver Enzyme Induction : In one study, male Wistar rats were administered varying doses of HBB. Results indicated that HBB significantly induced hepatic enzymes compared to control groups, suggesting its role as a potent enzyme inducer .

- Long-term Exposure Studies : Rats exposed to high concentrations of octabromobiphenyl (a related compound) showed no immediate lethality but did exhibit increased liver weights and signs of hepatic stress over prolonged exposure periods .

Data Tables

| Study | Species | Dose (µmol/kg) | Effect Observed |

|---|---|---|---|

| Millischer et al., 1980 | Rat | 50-5000 mg/m³ | Increased liver weight |

| Gupta et al., 1981 | Rat | 6-12 | Induction of cytochrome P450 enzymes |

| Bahn et al., 1980 | Human cohort | N/A | Cases of hypothyroidism |

特性

IUPAC Name |

1,2,3,4-tetrabromo-5-(3,4,5-tribromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Br7/c13-6-1-4(2-7(14)10(6)17)5-3-8(15)11(18)12(19)9(5)16/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWDAVSERCQYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Br7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00237253 | |

| Record name | 1,1'-Biphenyl, 2,3,3',4,4',5,5'-heptabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88700-06-5 | |

| Record name | 2,3,3',4,4',5,5'-Heptabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088700065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,3,3',4,4',5,5'-heptabromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00237253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4,4',5,5'-HEPTABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF8LB2K89B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。